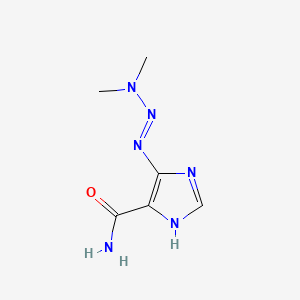

5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Metastatic Melanoma

Dacarbazine is a well-established treatment for metastatic melanoma, the most aggressive form of skin cancer. Research has shown significant activity against melanoma cells Source: DrugBank Online: .

Hodgkin's Lymphoma

While not the first-line treatment, dacarbazine is used in combination with other chemotherapy drugs for Hodgkin's lymphoma, a cancer of the lymphatic system. Studies have demonstrated its effectiveness, particularly in the ABVD regimen (alongside doxorubicin, bleomycin, and vinblastine) Source: Wikipedia - Dacarbazine: en.wikipedia.org/wiki/Dacarbazine.

Research on Improving Dacarbazine Delivery

Scientific research is also exploring ways to improve the delivery and effectiveness of dacarbazine:

Nanoparticle Delivery Systems

Encapsulating dacarbazine in nanoparticles offers potential benefits. Research suggests this approach can improve drug release rates, allowing for targeted delivery and potentially reducing side effects Source: Dacarbazine nanoparticle topical delivery system for the treatment of melanoma | Scientific Reports - Nature: .

Combination Therapies

Research continues to investigate the effectiveness of dacarbazine when combined with other drugs. For instance, studies are exploring the use of dacarbazine with Oblimersen for the treatment of malignant melanoma Source: DrugBank Online: .

Dacarbazine, also known as imidazole carboxamide or by its trade name DTIC-Dome, is a synthetic compound classified as an alkylating agent and a purine analog. It is primarily utilized in the treatment of various cancers, including metastatic malignant melanoma and Hodgkin lymphoma. Dacarbazine was first synthesized in 1959 and gained approval for medical use in the United States in 1975. Its chemical formula is , with a molecular weight of approximately 182.19 g/mol .

Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects []. After intravenous administration, dacarbazine is metabolized in the liver to form MTIC, the active alkylating agent. MTIC alkylates DNA bases, particularly guanine, leading to DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription []. This ultimately disrupts cell division and proliferation, leading to cancer cell death.

Dacarbazine is a potent chemotherapy drug with several safety concerns:

- Toxicity: Dacarbazine can cause a variety of side effects, including nausea, vomiting, bone marrow suppression, fatigue, and hair loss [].

- Mutagenicity: Dacarbazine has mutagenic properties, meaning it can cause genetic mutations, which raises concerns about potential carcinogenicity [].

- Teratogenicity: Dacarbazine is contraindicated in pregnancy due to its potential teratogenic effects (causing birth defects) [].

Dacarbazine undergoes metabolic activation in the liver, where it is converted into its active form, monomethyl triazeno imidazole carboxamide. This active metabolite acts as an alkylating agent, leading to the methylation and cross-linking of DNA, thereby inhibiting DNA, RNA, and protein synthesis. The mechanism of action remains somewhat unclear, but it is believed to involve the formation of reactive intermediates that interact with cellular macromolecules .

The biological activity of dacarbazine primarily revolves around its cytotoxic effects on cancer cells. It is not cell cycle-phase specific, meaning it can affect cells at any stage of division. Dacarbazine's action as an alkylating agent results in DNA damage through cross-linking, which ultimately triggers apoptosis (programmed cell death) in susceptible cancer cells . Additionally, dacarbazine has been shown to have immunomodulatory effects that may contribute to its therapeutic efficacy .

The synthesis of dacarbazine involves a multi-step process:

- Formation of Diazocompound: Nitrous acid is reacted with 5-aminoimidazole-4-carboxamide to generate 5-diazoimidazol-4-carboxamide.

- Alkylation: This diazo compound is then treated with dimethylamine to yield dacarbazine .

This method highlights the compound's structural relationship with purine metabolism precursors.

Dacarbazine is primarily used in oncology for:

- Metastatic Malignant Melanoma: Often administered as a single agent or in combination with other chemotherapeutic agents.

- Hodgkin Lymphoma: Commonly part of combination regimens like ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine).

- Soft Tissue Sarcoma: Utilized in specific treatment protocols .

It is also included on the World Health Organization's List of Essential Medicines due to its critical role in cancer treatment.

Dacarbazine has been studied for its interactions with various drugs and biological systems:

- Drug Interactions: It may enhance the toxicity of other chemotherapeutic agents due to its immunosuppressive effects. Careful monitoring is required when used alongside other medications that affect liver function or hematological parameters .

- Biological Interactions: Studies indicate that dacarbazine can influence immune responses, potentially enhancing anti-tumor immunity when combined with immunotherapy agents .

Dacarbazine shares structural and functional similarities with several other compounds used in chemotherapy. Here are some notable comparisons:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Procarbazine | Alkylating Agent | Alkylates DNA; inhibits DNA and RNA synthesis | Less emetogenic than dacarbazine; teratogenic effects noted |

| Temozolomide | Alkylating Agent | Methylates DNA; leads to cell apoptosis | Oral administration; crosses blood-brain barrier |

| Bendamustine | Alkylating Agent | Induces DNA damage; inhibits mitotic checkpoints | Dual mechanism (alkylator + antimetabolite) |

| Ifosfamide | Alkylating Agent | Forms DNA cross-links; induces apoptosis | Requires uroprotective agents due to toxicity |

Dacarbazine stands out for its unique activation pathway and specific applications in melanoma and Hodgkin lymphoma treatment compared to these similar compounds.

Historical Synthesis Routes and Key Intermediates

Early Development and Primary Synthesis Route

The fundamental synthesis of dacarbazine relies on the diazotization reaction of 5-amino-1H-imidazole-4-carboxamide followed by azo coupling with dimethylamine [1]. This methodology, which has remained the cornerstone approach since the compound's initial development, involves the use of 5-amino-1H-imidazole-4-carboxamide as the primary starting material [2] [1].

The reaction mechanism proceeds through the formation of a diazonium salt intermediate. In the initial step, 5-amino-1H-imidazole-4-carboxamide is dissolved in cold water in the presence of hydrochloric acid and sodium nitrite to form the diazonium salt [1]. The process involves careful temperature control, maintaining conditions at 0-5°C to ensure stability of the reactive diazonium intermediate [3] [1].

Alternative Synthetic Approaches

Several alternative synthesis routes have been developed, though they demonstrate lower overall yields compared to the primary method. The second synthesis pathway, developed by Chinese scientists, utilizes glycine as the starting compound, which undergoes a series of chemical transformations to produce 2-isocyanoacetamide [1]. This intermediate subsequently reacts with cyanamide in the presence of sodium hydride to form a cyclic product that undergoes further diazotization and coupling reactions. However, this approach yields only 22.3% total product, making it less economically viable for industrial applications [1].

A third synthetic approach employs ethyl cyanoacetate as the starting material [1]. This compound is first converted to imino ethyl ether, then to an amide, which reacts with benzene diazonium chloride to form an azo compound. Reduction in the presence of formic acid leads to the formation of a formamide product, which cyclizes to 5-amino-1H-imidazole-4-carboxamide [1]. This pathway, involving 6-7 conversion steps, results in similarly low total product yields of approximately 22-30% [1].

Key Intermediate Chemistry

5-amino-1H-imidazole-4-carboxamide serves as the critical intermediate in dacarbazine synthesis [2] [1]. This compound's synthesis has been refined through various methodologies, including solid-phase synthesis techniques that have been developed for related derivatives [4] [5]. The stability and reactivity of this intermediate under different conditions have been extensively studied to optimize conversion to the final dacarbazine product.

The diazotization process involves the transformation of the amino group in 5-amino-1H-imidazole-4-carboxamide into a diazonium salt [6] [7]. This reaction requires precise control of pH, temperature, and reagent concentrations to achieve optimal yields while preventing decomposition of the unstable diazonium intermediate [6].

Modern Scalable Synthesis Protocols

Industrial-Scale Production Process

Modern dacarbazine production has been optimized for industrial scale manufacturing with capacities reaching 35 tons per year [1]. The scalable synthesis protocol is based on the laboratory method but incorporates process intensification and quality control measures necessary for pharmaceutical manufacturing.

The industrial process consists of six main technological stages with an overall yield of 86% [1]:

Stage 1: Preparation of Diazonium Salt (Yield: 99%)

The process begins with the dissolution of 5-amino-1H-imidazole-4-carboxamide in purified water within a stainless steel reactor equipped with cooling jacket and anchor stirrer [1]. The mixture is cooled to +5°C, followed by the addition of concentrated hydrochloric acid solution from storage tanks using compressed nitrogen transfer systems [1]. An aqueous solution of sodium nitrite is then added, and the reaction mixture is stirred at +5°C for 30 minutes with constant stirring to observe the formation of a yellow suspension of diazonium salt [1].

Stage 2: Filtration of Diazonium Salt (Yield: 91%)

The reaction mixture containing the diazonium salt is transferred to a pressure filter system [1]. The filtrate is collected for potential regeneration, while the isolated diazonium salt is transferred to the next reactor for the coupling reaction.

Stage 3: Coupling Reaction (Yield: 99%)

Methanol is added to the second reactor, and the diazonium salt is dissolved under stirring and cooling to +5°C [1]. A 40% aqueous solution of dimethylamine is then added, and the mixture is stirred for 2 hours with constant cooling. During this period, the formation of dacarbazine precipitate is observed [1].

Stage 4: Product Filtration (Yield: 98%)

The reaction mixture is filtered to separate the dacarbazine precipitate from the mother liquor [1]. The filtrate is collected for potential solvent recovery.

Stage 5: Product Washing (Yield: 99%)

The dacarbazine precipitate is washed with water to remove residual impurities and reaction byproducts [1].

Stage 6: Drying (Yield: 99.4%)

The wet dacarbazine precipitate is dried to a moisture content of 0.5% using specialized pharmaceutical drying equipment [1].

Material Requirements and Stoichiometry

For the production of 1 tonne of dacarbazine, the following material requirements have been calculated through comprehensive material balance studies [1]:

| Component | Technical Product (kg) | Pure Product (kg) | Volume (m³) | Density (kg/m³) |

|---|---|---|---|---|

| 5-Amino-1H-imidazole-4-carboxamide (99%) | 813.0015 | 804.8715 | - | - |

| Sodium nitrite (99%) | 445.2156 | 440.7634 | - | - |

| Concentrated hydrochloric acid (37%) | 1335.6468 | 494.1893 | 2.7 | 1190 |

| Dilution water | - | 645.4574 | 0.4 | 1000 |

| Sodium nitrite solution water | - | 2796.04 | 2.8 | 1000 |

| Methanol | - | 1533.5204 | 1.9 | 792 |

| 40% Aqueous dimethylamine solution | 1285.763 | 514.3052 | 1.4 | 890 |

| Washing water | - | 2000.244 | 2 | 1000 |

Equipment Specifications

The industrial production requires specialized equipment manufactured from AISI-306 stainless steel, which is widely used in pharmaceutical equipment manufacturing [1]. The main equipment specifications include:

- Reactors (R-1, R-2): 0.25 m³ volume, 600 mm height, 1000 mm length, equipped with cooling shells (F = 2.10 m²) and anchor stirrers [1]

- Filters (F-1, F-2): Pressure filters with filtration areas of 0.19 m² and 0.38 m² respectively [1]

- Dryer (Dr-1): 2.0 m³ volume with drying surface area of 2.4 m² [1]

- Storage tanks: Multiple tanks for raw material storage with volumes ranging from 0.25 m³ to 2.0 m³ [1]

- Measuring tanks: Precision dosing tanks for accurate reagent addition [1]

Purification Techniques and Quality Control Standards

Crystallization and Recrystallization Methods

Dacarbazine purification employs several crystallization techniques to achieve pharmaceutical-grade purity. A patented method for preparing purified dacarbazine crystals involves dissolving the compound in a dilute aqueous acid solution, adjusting the concentration to 0.1-3 weight percent (preferably 1.3-2.5%), and maintaining a pH between 1.5-4 [8]. The process uses various acids including sulfuric acid, hydrochloric acid, and organic acids such as acetic acid, citric acid, or malic acid [8]. The optimal acid amount is 0.5-2 times that of dacarbazine, with temperature ranges of 25-35°C for mineral acids and 20-30°C for organic acids [8].

Recent advances in crystallization have focused on developing multicomponent crystal forms to enhance solubility and stability [9] [10] [11]. Cocrystallization techniques using aliphatic carboxylic acids have successfully produced two salts, two cocrystals, and one salt-cocrystal with substantially enhanced solubility (up to 19-fold) and faster intrinsic dissolution rates (from 1.3 to 22-fold) [9] [10] [11].

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Modern dacarbazine analysis relies heavily on HPLC methods with ultraviolet detection [12] [13] [14]. A validated reversed-phase HPLC method using a Zorbax SB-CN column with a mobile phase containing 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine has been developed for simultaneous determination of dacarbazine and its metabolites [14]. The method achieves precision ranging from 3.7 to 16.3% relative standard deviation and accuracy ranging from 101 to 114% for all analytes [14].

Stability-Indicating Methods

A comprehensive stability-indicating RP-HPLC method has been developed using an Altima ODS column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.1% orthophosphoric acid buffer: acetonitrile (90:10) at pH 5 [15]. The method demonstrates linearity over a concentration range of 25-150 μg/mL with a correlation coefficient of 0.999 [15]. Recovery percentages at 50%, 100%, and 150% levels are 100.16%, 99.85%, and 100.32% respectively [15].

Spectrophotometric Methods

Advanced spectrophotometric methods including double dual wavelength and dual ratio subtraction techniques have been developed for dacarbazine determination [16]. These methods utilize absorbance differences between 323 and 350 nm of zero-order absorption spectra and demonstrate linearity ranges of 2-14 μg/mL with detection limits of 0.2 μg/mL [16].

Pharmacopeial Standards

United States Pharmacopeia (USP) Standards

The USP monograph for dacarbazine specifies that the compound must contain not less than 97.0% and not more than 102.0% of C₆H₁₀N₆O [17]. The specification includes identification through infrared absorption spectrum comparison with USP Dacarbazine Reference Standard, residue on ignition not exceeding 0.1%, and related compounds analysis using thin-layer chromatography [17].

Related compounds limits are strictly controlled:

- 5-aminoimidazole-4-carboxamide hydrochloride: less than 0.6% [18]

- First secondary peak: less than 1.0% [18]

- Other secondary peaks: less than 0.5% [18]

- Sum of secondary peaks: less than 3.0% [18]

European Pharmacopoeia Standards

European regulatory standards require dacarbazine for injection to contain 90.0% to 110.0% of the labeled amount [19]. The product must be sterile and pyrogen-free, stored in tight, light-resistant containers under refrigerated conditions [17] [19].

Quality Control in Manufacturing

Industrial quality control incorporates multiple analytical checkpoints throughout the production process [1]. Each technological stage includes specific quality parameters:

- Raw material testing: Verification of purity and identity of 5-amino-1H-imidazole-4-carboxamide, sodium nitrite, hydrochloric acid, and dimethylamine [1]

- In-process monitoring: pH control, temperature monitoring, reaction completion assessment [1]

- Intermediate testing: Diazonium salt purity and stability evaluation [1]

- Final product analysis: Comprehensive testing including assay, related substances, residual solvents, and water content [1]

Recent quality studies have identified potential intra-lot and inter-lot variability issues using Fourier transform near-infrared spectrometry, highlighting the importance of continuous quality monitoring throughout the manufacturing process [20].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log P = -0.24

-1.6

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302+H312+H332 (90.48%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (95.24%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (97.62%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine

ABVD is used to treat: Hodgkin lymphoma.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

AT PRESENT DACARBAZINE IS EMPLOYED PRINCIPALLY FOR THE TREATMENT OF MALIGNANT MELANOMA; THE OVERALL RESPONSE RATE IS ABOUT 20%. BENEFICIAL RESPONSES HAVE ALSO BEEN REPORTED IN PATIENTS WITH HODGKIN'S DISEASE, PARTICULARLY WHEN THE DRUG IS USED CONCURRENTLY WITH DOXORUBICIN, BLEOMYCIN, AND VINBLASTINE ..., AS WELL AS IN VARIOUS SARCOMAS WHEN USED WITH DOXORUBICIN ... .

...STATUS AS ANTINEOPLASTIC AGENT IS STILL UNDER EVALUATION. CLINICAL REPORTS INDICATE THAT AGENT MAY HAVE SIGNIFICANT ACTIVITY IN SOME CASES OF MALIGNANT MELANOMA & HODGKIN'S DISEASE. STILL TO BE ASSESSED IS POSSIBLE USE...IN COMBINATION WITH OTHER ANTINEOPLASTIC AGENTS.

Dacarbazine is used as an antineoplastic agent in the treatment of diseases such as malignant melanomas, Hodgkin's disease, soft-tissue sarcomas, osteogenic sarcomas, and neuroblastomas. It is occasionally used in the therapy of other neoplastic diseases that have become resistant to alternative treatment ... the usual initial dose is 2-4.5 mg/kg body weight intravenously or intra-arterially daily for 10 days and repeated after intervals of 4 weeks, or 100-250 mg/sq m of body surface for 5 days and repeated after intervals of 3 weeks.

For more Therapeutic Uses (Complete) data for DACARBAZINE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AX - Other alkylating agents

L01AX04 - Dacarbazine

Mechanism of Action

Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... .

...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE...

Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Dacarbazine is subject to renal tubular secretion rather than glomerular filtration. In man, dacarbazine is extensively degraded. Besides unchanged dacarbazine, 5-aminoimidazole -4 carboxamide (AIC) is a major metabolite of dacarbazine excreted in the urine.

15 MIN AFTER IP INJECTION OF [(14)C]-5-(3,3-DIMETHYL-1- TRIAZENO)-IMIDAZOLE-4-CARBOXAMIDE TO MICE, LEVELS OF (14)C WERE RELATIVELY HIGH IN GI TRACT (13%) & KIDNEYS (4%), INDICATING RAPID HEPATIC & RENAL ELIMINATION OF (14)C.

IN MAN, N-DEMETHYLATION WAS MAJOR METABOLIC PATHWAY, & 21% OF ORAL DOSE...WAS EXCRETED IN EXPIRED AIR IN 6 HR. THAT ORAL DOSE...WAS READILY ABSORBED IN HUMAN PT WAS INDICATED BY PEAK PLASMA LEVELS OF DRUG IN 30 MIN & URINARY EXCRETION OF UP TO 46% IN 6 HR, WHEN PLASMA DRUG LEVELS WERE NEGLIGIBLE.

PRETREATMENT OF ANIMALS WITH INDUCERS OF DRUG-METABOLIZING ENZYMES INCR AMT OF (14)C /FROM LABELED DACARBAZINE/ EXCRETED IN EXPIRED AIR, OWING TO INCR N-DEMETHYLASE ACTIVITY.

In mice, ((14)C-2)-labelled dacarbazine (50 mg/kg bw) is rapidly absorbed from the site of its ip injection and distributed to tissues; and more than 90% of the dose is eliminated in the urine within 24 hours. The plasma half-life was 20 min. Studies with dacarbazine labelled at the methyl group gave similar results, except that 9% of the radioactivity was recovered in the expired air within 24 hours, and only 44% was found in the urine ... .

For more Absorption, Distribution and Excretion (Complete) data for DACARBAZINE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

ACUTE ADVERSE EFFECTS /OF DACARBAZINE/ ARE MOST PROMINENT DURING FIRST FEW DAYS OF TREATMENT & TEND TO SUBSIDE WITH CONTINUED ADMIN.

The bone marrow depressant effects of dacarbazine may result in an increased incidence of microbial infection, delayed healing, and gingival bleeding. Dental work, whenever possible should be completed prior to initiation of therapy or deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene during treatment, including caution in use of regular tooth brushes, dental floss, and toothpicks. Dacarbazine may also rarely cause stomatitis associated with considerable discomfort.

Because normal defense mechanisms may be suppressed by dacarbazine therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.

For more Drug Warnings (Complete) data for DACARBAZINE (9 total), please visit the HSDB record page.

Biological Half Life

Dacarbazine is administered iv; after an initial rapid phase of disappearance (t/2 of about 20 minutes) the drug is removed from plasma with a half-time of about 5 hours ... The half-life is prolonged in the presence of hepatic or renal disease.

...AFTER IP INJECTION...TO MICE... BILIARY-SECRETED MATERIAL WAS REABSORBED, SINCE 92% WAS EXCRETED IN 24-HR URINE & ONLY 0.3% IN FECES; 9% WAS RETAINED IN BODY. PLASMA T/2 OF (14)C /IN LABELED DACARBAZINE/ WAS 20 MIN.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

A single reversed phase high performance LC method is described for the separation and determination of dacarbazine 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) and its metabolites in plasma. The method was used to study the pharmacokinetics of the drug in plasma after systemic administration and in perfusate during regional perfusion of the extremity.

Interactions

Leukopenic and/or thrombocytopenic effects of dacarbazine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dacarbazine, if necessary, should be based on blood counts.

Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with dacarbazine/.

Stability Shelf Life

STABLE IN NEUTRAL SOLN IN THE ABSENCE OF LIGHT

Dates

[Initial treatment strategy for classical Hodgkin lymphoma in adults]

Shigeru KusumotoPMID: 34497197 DOI: 10.11406/rinketsu.62.1102

Abstract

Four cycles of ABVD followed by 30 Gy IFRT (ISRT) is a standard regimen, as an initial treatment, for patients with early-stage classical Hodgkin lymphoma (cHL), whereas 2 cycles of ABVD followed by 20 Gy IFRT (ISRT) is an alternative regimen for those with favorable early-stage cHL. For patients with unfavorable early-stage cHL including bulky disease, local radiotherapy can be safely omitted if negative findings on interim PET are obtained after 2 cycles of escalated BEACOPP plus 2 cycles of ABVD. ABVD (6/8 cycles) or brentuximab vedotin (BV) with concurrent AVD (6 cycles) is a standard regimen for patients with advanced-stage cHL. For elderly cHL patients (60 years of age or older) and multiple comorbidities, the risk of treatment-related adverse events is higher, which can potentially lead to poor outcomes. BV with sequential AVD therapy, which is a unique combination strategy, has been developed for elderly cHL patients. The combination of anti-PD-1 antibodies with AVD therapies is currently being evaluated in some clinical trials. This review includes current evidence that primarily focuses on randomized clinical trials for newly diagnosed adult cHL patients and management points in clinical practice for those patients.[Determination of dacarbazine in the urine of mice with melanoma by high performance liquid chromatography]

Yuhua Yue, Bingjun Zhou, Jiayuan Ai, Shun FengPMID: 34213101 DOI: 10.3724/SP.J.1123.2020.01003

Abstract

Dacarbazine (DTIC) is a first-line chemotherapy drug that is widely used in clinical practice for malignant melanoma. DTIC is metabolized by the liver. Some drugs are excreted in urine in the form of a prototype. Hence, DTIC in urine can be monitored to evaluate its utilization and conversion rate in the human body, and then to determine its therapeutic effect. Urine is the only body fluid that can be obtained in large quantities without damage, and it plays an important role in the analysis of body functions. However, the composition of urine is complex and there is large matrix interference, because of which trace analysis or trace component analysis is difficult. At present, the main analytical methods for DTIC are high performance liquid chromatography (HPLC) with/without mass spectrometry (MS). HPLC and HPLC-MS have the advantages of good separation effect, good selectivity, high detection sensitivity, automatic operation, and wide application range. Unfortunately, DTIC is a strongly polar and weakly basic compound; thus, it is difficult to achieve good separation and obtain good peak shapes by conventional reversed-phase chromatography. To overcome these defects, it is necessary to develop a novel method for the analysis of DTIC. In this study, mice were subjected to 12 h of fasting; then, blueberry anthocyanin was administered by gavage, and DTIC was administered by intraperitoneal injection. Then, morning urine was collected in a metabolic cage. Urine collection was continued every 4 days for a total of 5 times. Within 2 h, the collected urine was centrifuged (3000 g, 4℃) for 10 min to remove solids. The supernatant was stored in a refrigerator at-80℃. Before analysis, the urine samples were removed from the refrigerator and thawed naturally at room temperature. Then, the samples were treated by the acetone-sediment method, freeze-dried, dissolved in the mobile phase, and subjected to HPLC analysis with isocratic elution. The separation was performed on a Shimadzu-GL ODS column (250 mm×4.6 mm, 5 μm). The mobile phase was methanol/acetonitrile (1:1, v/v)-0.01 mol/L NaH

PO

(pH 6.5; 20:80, v/v) at a flow rate of 1 mL/min. The detection wavelength, column temperature, and running time were 280 nm, 30℃, and 15 min, respectively. Under the optimized conditions, the retention time of DTIC was 5.3 min, and a good peak shape was obtained. The linearity ranged from 0.25 to 1000 μg/mL (

=0.999). The limits of detection and quantification were calculated to be 0.12 μg/mL and 0.25 μg/mL based on signal-to-noise ratios of 3 and 10, respectively. At three spiked levels (50.0, 375, and 500 μg/mL), the average recoveries were 98.9%, 102%, and 99.1% with relative standard deviations (RSDs) of 3.2%, 1.3%, and 1.2% (

=5), respectively. The RSDs of the interday and intraday measurements were lower than 3.8% and 4.4%, respectively. The proposed method allowed for the accurate determination of DTIC in urine using a mixed organic solvent/phosphate buffer solution as the mobile phase, with equivalent elution for 15 min. This method was successfully applied to monitor the change in DTIC concentration in the urine of C57BL/6 mice in various stages of melanoma. The results demonstrate that the method is simple, reliable, and easy to apply.

[Hodgkin’s lymphoma-related vanishing bile duct syndrome]

Szandra Boldizsár, János Rottek, Tamás Schneider, Fatima Varga, Erika SzaleczkyPMID: 34052798 DOI: 10.1556/650.2021.32093

Abstract

Összefoglaló. Az eltűnőepeút-szindróma ritka, rossz prognózisú kórkép. Az epeutak progresszív destrukciójával, az intrahepaticus epeutak eltűnésével jár, epepangáshoz, biliaris cirrhosishoz, végül májelégtelenséghez vezet. A háttérben álló kiváltó okok között infekciók, ischaemia, gyógyszermellékhatások, illetve daganatos megbetegedések szerepelhetnek. A malignitások közül a leggyakrabban a Hodgkin-lymphomához társult formájával találkozhatunk. Cikkünkben egy fiatal, Hodgkin-lymphomás betegünk esetét szeretnénk bemutatni, akinél az icterus hátterében eltűnőepeút-szindróma igazolódott, melyet egyéb okok kizárását követően szövettani mintavétellel igazoltunk. A két ciklus ABVD-protokoll szerinti kezelést követő PET/CT az alapbetegség tekintetében komplett metabolikus remissziót igazolt. A klinikai javuláshoz azonban hosszú hónapokra volt szükség. Végül az epeúteltűnés esetünkben reverzibilis folyamatnak bizonyult, az alapbetegség tekintetében a komplett metabolikus remisszió elérésével az epeút-károsodás megállítható volt. Orv Hetil. 2021; 162(22): 884-888. Summary. destruction and loss of the intrahepatic bile ducts leading to cholestatis, biliar chirrosis and finally liver failure. It has been described in different pathologic conditions including infections, ischemia, adverse drug reactions and malignancies. The Hodgkin's lymphoma-associated type occurs most frequently among the forms of the disease of malignant origin. In this report, we introduce the case of a 32-year-old male patient with Hodgkin's lymphoma, diagnosed with vanishing bile duct syndrome upon liver biopsy as a root cause behind his icterus. The PET/CT has proven complete metabolic remission after 2 cycles of ABVD chemoterapy. Clinical improvement, however, occurred only after several months. Finally the loss of bile ducts proved to be a reversible process, the complete metabolic remission of Hodgkin's lymphoma resulted in the regeneration of the bile ducts. Orv Hetil. 2021; 162(22): 884-888.Paraneoplastic Intrahepatic Cholestasis in Supradiaphragmatic Classical Hodgkin Lymphoma Successfully Treated With Brentuximab Vedotin: A Case Report and Review of the Literature

Ioannis Papakonstantinou, Maria Kosmidou, Konstantina Papathanasiou, Epameinondas Koumpis, Eleni Kapsali, Haralampos Milionis, Theodoros P Vassilakopoulos, Alexandra Papoudou-Bai, Eleftheria HatzimichaelPMID: 34182468 DOI: 10.21873/invivo.12462

Abstract

Hepatic dysfunction in patients with classical Hodgkin lymphoma (cHL) is of multifactorial aetiology. Prompt evaluation with laboratory tests and imaging methods is sufficient for diagnosis in most cases. Intrahepatic cholestasis and vanishing bile duct syndrome (VBDS) may complicate cHL as rare paraneoplastic phenomena. Liver biopsy provides crucial evidence of cholestasis, and ductopenia, if present, confirms the diagnosis of VBDS.We report on a cHL patient that presented with jaundice and bulky mediastinal disease and unfold the therapeutic dilemmas we confronted. Marked hyperbilirubinemia was successfully reversed with brentuximab vedotin (BV) at a dose of 1.2 mg/kg and the patient was subsequently treated with doxorubicin, bleomycin, vinblastine and dacarbazine (ABVD) at full doses, achieving complete metabolic response. A literature review of intrahepatic cholestasis in cHL is also presented based on currently available data with focus on treatment options and clinicopathologic associations.

VBDS and intrahepatic cholestasis are rare and potentially fatal complications of cHL. Their prompt recognition and appropriate treatment can dramatically affect cHL patients' outcome. BV, used at a reduced dose as a bridging therapy, should be considered as a high-priority treatment plan in these challenging cases.

Clinicopathologic features and therapy outcome in childhood Hodgkin's lymphoma: a report from tertiary care center in Saudi Arabia

Nawaf Alkhayat, Mohammad Alshahrani, Ghaleb Elyamany, Qanita Sedick, Walid Ibrahim, Hasna Hamzi, Amal Binhassan, Mohamed Othman, Saeed Alshieban, Mansour S Aljabry, Shuaa Asiri, Muneerah Alzouman, Omar Alsuhaibani, Fahad Alabbas, Omar Alsharif, Yasser ElboraiPMID: 34396456 DOI: 10.1186/s43046-021-00078-0

Abstract

Hodgkin lymphoma (HL) is lymphoid neoplasm usually affecting lymphatic system; it accounts 3.6% of cancers in Saudi Arabia. Modern treatment protocols had shown particular success rates in overall-survival (OS) and event-free-survival (EFS). In our study, we reviewed the medical records of 80 pediatric and young adolescent patients diagnosed HL from January 2006 to July 2020, treated at tertiary care hospital in Riyadh, Saudi Arabia. Demographic, clinical, and pathological data were explored. First line therapy was ABVD, COG, COPP, R-CHOP, or radiotherapy alone in 53/80 (66.4%), 24/80 (30%), 1/80 (1.2%), 1/80 (1.2%), or 1/80 (1.2%) patients; respectively. Response assessment was done by CT + / - PET scan after first 2 cycles then every 2 cycle and end of therapy. Another assessment was done if any clinical suspicion of recurrence.Median age 11 (range 3-16) years. Males to females 1.3:1. Seventy-two out of eighty (90%) patients showed first complete remission (CR1) and maintained remission for median 40 (range 7-136) months. Eight out of eighty (10%) patients showed refractory disease. Nineteen patients received salvage therapy (ICE or ESHAP/brentuximab vedotin or gemcitabine/brentuximab vedotin), 14/19 (73.7%) had 2nd complete remission (CR2) for median time 24 (ranged 9-78) months, while 5/19 (26.3%) did not show any response. Five-year OS and EFS were 95% and 75%. Two patients had 2ry malignant neoplasms, one had AML and died, the other had malignant fibrous histocytoma and still alive. None of our patients had fertility problem. Also, they did not experience chronic pulmonary or cardiotoxicity. Classic Hodgkin's lymphoma: nodular sclerosis subtype was more prominent (55%) than mixed cellularity subtype (22.5%), which is similar to several European and US studies, lymphocyte rich (11.25%) and lymphocyte depleted (0%), while nodular lymphocyte predominant Hodgkin's lymphoma (11.25%).

Our study provided unique descriptive study of childhood HL, in Saudi Arabia, with valuable insight into the long-term outcome and late toxicity. Our results are comparable to other studies in the Middle East and European countries.

In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10

Ines Da-Costa-Rocha, Jose M PrietoPMID: 34204367 DOI: 10.3390/ijms22126498

Abstract

The constitutive expression or overactivation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes results in aberrant metabolism of arachidonic acid and poor prognosis in melanoma. Our aim is to compare the in vitro effects of selective COX-1 (acetylsalicylic acid), COX-2 (meloxicam), 5-LOX (MK-886 and AA-861), 12-LOX (baicalein) and 15-LOX (PD-146176) inhibition in terms of proliferation (SRB assay), mitochondrial viability (MTT assay), caspase 3-7 activity (chemiluminescent assay), 2D antimigratory (scratch assay) and synthesis of eicosanoids (EIA) in the B16F10 cell line (single treatments). We also explore their combinatorial pharmacological space with dacarbazine and temozolomide (median effect method). Overall, our results with single treatments show a superior cytotoxic efficacy of selective LOX inhibitors over selective COX inhibitors against B16F10 cells. PD-146176 caused the strongest antiproliferation effect which was accompanied by cell cycle arrest in Gphase and an >50-fold increase in caspases 3/7 activity. When the selected inhibitors are combined with the antineoplastic drugs, only meloxicam provides clear synergy, with LOX inhibitors mostly antagonizing. These apparent contradictions between single and combination treatments, together with some paradoxical effects observed in the biosynthesis of eicosanoids after FLAP inhibition in short term incubations, warrant further mechanistical in vitro and in vivo scrutiny.

UV spectroscopic method for estimation of temozolomide: Application in stability studies in simulated plasma pH, degradation rate kinetics, formulation design, and selection of dissolution media

Tejashree Waghule, Ranendra Narayan Saha, Gautam SinghviPMID: 33933945 DOI: 10.1016/j.saa.2021.119848

Abstract

Temozolomide (TMZ) is a broad spectrum alkylating agent found effective in the treatment of glioblastoma multiforme, refractory anaplastic astrocytoma, and metastatic melanoma. The major drawback associated with TMZ is pH-dependent stability and short half-life. At physiological pH, it undergoes conversion to MTIC (methyltriazine imidazole carboxamide) and AIC (amino imidazole carboxamide), resulting in only 20-30% brain bioavailability. There is a need for an analytical method for the estimation of TMZ in stability samples and nanoformulations. In this research study, analytical methods were developed for the estimation of TMZ using two media pH 1.2 (0.1 N HCl) and pH 4.5 acetate buffer, which were validated for linearity, range, precision, accuracy, limit of detection, limit of quantification, and specificity as per ICH guidelines. The % RSD was found to be <2% indicating the reliability of the method. Further, the application of the developed methods was explored. The stability of TMZ in three pH conditions (1.2, 4.5, and 7.4) and the respective degradation rate kinetics was studied. Conversion of TMZ was found to follow first order kinetics with the conversion rate of 0.0011, 0.0011, and 0.0453 hin pH 1.2, 4.5, and 7.4 respectively. The developed methods accurately estimated the TMZ concentration in lipid nanoformulation (liposomes) indicated by ~100% recovery. Acetate buffer (pH 4.5) was found to be an appropriate dissolution media for TMZ loaded lipid nanoformulations. The developed methods were found to be suitable for routine analysis, for the determination of drug stability and estimation of temozolomide in lipid nanoformulations.

Severe cutaneous presentation of hydralazine-induced ANCA vasculitis without renal or pulmonary involvement, complicated by DIC

Mae Xintong Huo, Alzira Rocheteau M Avelino, Gurpreet SinghPMID: 33975832 DOI: 10.1136/bcr-2020-238609

Abstract

Hydralazine is a common arterial vasodilator used in the management of congestive heart failure and hypertension. It can be associated with drug-induced lupus and less commonly antineutrophil cytoplasmic antibody (ANCA) associated vasculitis (AAV). Drug-induced AAV typically has a favourable long-term prognosis. It is not commonly associated with primary skin involvement, as most cases also have notable kidney and lung disease. Cases with isolated skin findings are rare. We present a rare case of a 60-year-old woman on long-term hydralazine who presented with AAV with primary skin and mucosal involvement, in the form of diffuse bullous and ulcerative lesions, which posed a diagnostic challenge. Her hospital course was marked by several complications including disseminated intravascular coagulation. She required intensive therapy with high-dose steroids, plasmapheresis and rituximab. She tolerated immunosuppression well and with multidisciplinary supportive care, she recovered well and was able to be discharged from the hospital.Adjuvant and concurrent temozolomide for 1p/19q non-co-deleted anaplastic glioma (CATNON; EORTC study 26053-22054): second interim analysis of a randomised, open-label, phase 3 study

Martin J van den Bent, C Mircea S Tesileanu, Wolfgang Wick, Marc Sanson, Alba Ariela Brandes, Paul M Clement, Sarah Erridge, Michael A Vogelbaum, Anna K Nowak, Jean Français Baurain, Warren P Mason, Helen Wheeler, Olivier L Chinot, Sanjeev Gill, Matthew Griffin, Leland Rogers, Walter Taal, Roberta Rudà, Michael Weller, Catherine McBain, Jaap Reijneveld, Roelien H Enting, Francesca Caparrotti, Thierry Lesimple, Susan Clenton, Anja Gijtenbeek, Elizabeth Lim, Ulrich Herrlinger, Peter Hau, Frederic Dhermain, Iris de Heer, Kenneth Aldape, Robert B Jenkins, Hendrikus Jan Dubbink, Johan M Kros, Pieter Wesseling, Sarah Nuyens, Vassilis Golfinopoulos, Thierry Gorlia, Pim French, Brigitta G BaumertPMID: 34000245 DOI: 10.1016/S1470-2045(21)00090-5

Abstract

The CATNON trial investigated the addition of concurrent, adjuvant, and both current and adjuvant temozolomide to radiotherapy in adults with newly diagnosed 1p/19q non-co-deleted anaplastic gliomas. The benefit of concurrent temozolomide chemotherapy and relevance of mutations in the IDH1 and IDH2 genes remain unclear.This randomised, open-label, phase 3 study done in 137 institutions across Australia, Europe, and North America included patients aged 18 years or older with newly diagnosed 1p/19q non-co-deleted anaplastic gliomas and a WHO performance status of 0-2. Patients were randomly assigned (1:1:1:1) centrally using a minimisation technique to radiotherapy alone (59·4 Gy in 33 fractions; three-dimensional conformal radiotherapy or intensity-modulated radiotherapy), radiotherapy with concurrent oral temozolomide (75 mg/m

per day), radiotherapy with adjuvant oral temozolomide (12 4-week cycles of 150-200 mg/m

temozolomide given on days 1-5), or radiotherapy with both concurrent and adjuvant temozolomide. Patients were stratified by institution, WHO performance status score, age, 1p loss of heterozygosity, the presence of oligodendroglial elements on microscopy, and MGMT promoter methylation status. The primary endpoint was overall survival adjusted by stratification factors at randomisation in the intention-to-treat population. A second interim analysis requested by the independent data monitoring committee was planned when two-thirds of total required events were observed to test superiority or futility of concurrent temozolomide. This study is registered with ClinicalTrials.gov,

.

Between Dec 4, 2007, and Sept 11, 2015, 751 patients were randomly assigned (189 to radiotherapy alone, 188 to radiotherapy with concurrent temozolomide, 186 to radiotherapy and adjuvant temozolomide, and 188 to radiotherapy with concurrent and adjuvant temozolomide). Median follow-up was 55·7 months (IQR 41·0-77·3). The second interim analysis declared futility of concurrent temozolomide (median overall survival was 66·9 months [95% CI 45·7-82·3] with concurrent temozolomide vs 60·4 months [45·7-71·5] without concurrent temozolomide; hazard ratio [HR] 0·97 [99·1% CI 0·73-1·28], p=0·76). By contrast, adjuvant temozolomide improved overall survival compared with no adjuvant temozolomide (median overall survival 82·3 months [95% CI 67·2-116·6] vs 46·9 months [37·9-56·9]; HR 0·64 [95% CI 0·52-0·79], p<0·0001). The most frequent grade 3 and 4 toxicities were haematological, occurring in no patients in the radiotherapy only group, 16 (9%) of 185 patients in the concurrent temozolomide group, and 55 (15%) of 368 patients in both groups with adjuvant temozolomide. No treatment-related deaths were reported.

Adjuvant temozolomide chemotherapy, but not concurrent temozolomide chemotherapy, was associated with a survival benefit in patients with 1p/19q non-co-deleted anaplastic glioma. Clinical benefit was dependent on IDH1 and IDH2 mutational status.

Merck Sharpe & Dohme.